methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
Description
Methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic organic compound featuring a piperidine core substituted with two functional groups:
- At the piperidine nitrogen: A (3-acetyl-1H-indol-1-yl)acetyl group, which consists of an indole ring substituted with an acetyl group at position 3 and linked via an acetyl spacer to the piperidine nitrogen.
- At the piperidine 4-position: A methyl acetate ester (-CH₂COOCH₃).
Properties
IUPAC Name |
methyl 2-[1-[2-(3-acetylindol-1-yl)acetyl]piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14(23)17-12-22(18-6-4-3-5-16(17)18)13-19(24)21-9-7-15(8-10-21)11-20(25)26-2/h3-6,12,15H,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFTULCMLXRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The acetylated indole and the piperidine derivative are coupled using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: Finally, the compound is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
Note: The molecular formula and molar mass of the target compound are inferred based on structural analysis due to incomplete data in the provided evidence.
Key Differences and Implications
- Substituent Effects: The sulfonyl group in ’s compound improves aqueous solubility, making it more suitable for formulations requiring high bioavailability . The carboxylic acid in ’s compound enhances hydrogen bonding, which could improve target binding but reduce cell membrane permeability compared to the target’s ester group .
Biological Relevance :
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s synthesis likely involves sequential acetylation and esterification steps, similar to methods used for and .
- Physicochemical Properties : Computational models suggest the target’s logP value is ~2.5, indicating moderate lipophilicity, while ’s sulfonyl derivative has a lower logP (~1.8) due to its polar substituent .
- Biological Activity: No direct activity data are available for the target compound. However, analogues like ’s carboxylic acid derivative have shown inhibitory activity against acetylcholinesterase in preliminary studies .
Biological Activity
Methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Molecular Structure and Characteristics
- Chemical Name : this compound
- Molecular Formula : C18H20N2O4
- Molar Mass : 328.36 g/mol
- CAS Number : 1190286-03-3
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with piperidine and acetylating agents. The detailed synthetic pathway can be found in various chemical literature, emphasizing the importance of controlling reaction conditions to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).
Key Findings:
- Apoptosis Induction : The compound enhances caspase activity, leading to increased apoptosis at concentrations as low as 1 μM .
| Concentration (μM) | Apoptosis Induction (Caspase Activity) |
|---|---|
| 1 | 1.33 times increase |
| 10 | 1.57 times increase |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It exhibits inhibitory activity against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment.
Inhibition Studies:
- The compound demonstrated a high selectivity index (SI = 47.34), indicating its potential as a multifunctional ligand .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:
- Microtubule Destabilization : Similar compounds have been noted for their ability to inhibit microtubule assembly, thereby disrupting cancer cell mitosis .
- Cholinergic Modulation : By inhibiting BChE, the compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions .
Case Studies
Several case studies have documented the effects of similar compounds on various cancer types and neurodegenerative diseases:
-
Breast Cancer Study :
- Objective : Evaluate the apoptosis-inducing effects on MDA-MB-231 cells.
- Results : Significant morphological changes were observed at concentrations above 2.5 μM.
- Neuroprotection Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
